molecular formula C12H20ClN5 B12225593 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine

Cat. No.: B12225593
M. Wt: 269.77 g/mol
InChI Key: GHRIOSNKKPBEAG-UHFFFAOYSA-N
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Description

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine is a pyrazole-based chemical compound of significant interest in medicinal chemistry and oncology research. Structurally related N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide compounds have demonstrated potent antiproliferative activity in pancreatic cancer cell lines, such as MIA PaCa-2, with selected analogs achieving submicromolar efficacy . These related compounds function as novel autophagy modulators, disrupting cellular processes critical for cancer cell survival . They have been shown to reduce mTORC1 activity and increase basal autophagy, while simultaneously interfering with autophagic flux by preventing mTORC1 reactivation and the clearance of LC3-II during nutrient stress conditions, leading to an accumulation of autophagic markers . Given the exploitation of pro-survival autophagy by established cancers to cope with microenvironmental stress and chemotherapy, this class of compounds represents a promising strategy to promote cancer cell death and overcome drug resistance, particularly in refractory cancers like pancreatic ductal adenocarcinoma . This makes this compound a valuable investigational tool for researchers exploring novel oncotargets and therapeutic mechanisms.

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-propan-2-ylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-9(2)17-12(5-6-14-17)13-7-11-8-16(4)15-10(11)3;/h5-6,8-9,13H,7H2,1-4H3;1H

InChI Key

GHRIOSNKKPBEAG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNC2=CC=NN2C(C)C)C.Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with Halogenated Pyrazoles

The most widely reported method involves nucleophilic substitution between a halogenated pyrazole and a pyrazole-methylamine derivative. For example, 1-isopropyl-5-amino-1H-pyrazole reacts with 4-(chloromethyl)-1,3-dimethyl-1H-pyrazole in ethanol under reflux, catalyzed by potassium hydroxide. The reaction proceeds via an SN2 mechanism, where the amine acts as a nucleophile, displacing the chloride ion.

Reaction Conditions and Optimization

  • Solvent: Ethanol or methanol, chosen for solubility and nucleophilicity enhancement.
  • Catalyst: KOH (10–15 mol%) accelerates deprotonation of the amine, increasing reactivity.
  • Temperature: Reflux conditions (78–80°C for ethanol) are critical for achieving >80% conversion within 12 hours.
  • Workup: The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water.
Parameter Optimal Value Yield (%) Purity (HPLC) Source
Solvent Ethanol 82 98.5
Catalyst Loading 12 mol% KOH 85 97.8
Reaction Time 12 hours 80 98.2

This method is favored for its simplicity but requires careful control of stoichiometry to minimize di-alkylation byproducts.

Reductive Amination of Pyrazole Aldehydes

Reductive amination offers a two-step route starting from 1,3-dimethyl-1H-pyrazole-4-carbaldehyde and 1-isopropyl-1H-pyrazol-5-amine. The aldehyde and amine are condensed in the presence of NaBH3CN or NaBH(OAc)3 in dichloromethane at room temperature. The imine intermediate is reduced in situ to yield the target amine.

Key Advantages

  • Mild Conditions: Room-temperature reactions reduce energy costs.
  • Functional Group Tolerance: Compatible with sensitive substituents due to neutral pH.
  • Scalability: Demonstrated at kilogram scale with 78% isolated yield.

Limitations

  • Borane reagents necessitate strict anhydrous conditions.
  • Over-reduction to secondary amines occurs if stoichiometry is imbalanced.

Multi-step Alkylation and Reduction

A patent-derived route involves sequential alkylation and reduction:

  • Alkylation: 1-isopropyl-1H-pyrazol-5-amine reacts with 4-(bromomethyl)-1,3-dimethyl-1H-pyrazole in acetonitrile at 60°C.
  • Reduction: The intermediate quaternary ammonium salt is reduced with LiAlH4 in THF, yielding the primary amine.

Critical Analysis

  • Step 1 Yield: 70–75% due to competing elimination.
  • Safety Concerns: LiAlH4 poses handling risks, necessitating inert atmosphere protocols.

Continuous Flow Synthesis for Industrial Scale

To address batch process limitations, continuous flow systems have been implemented. A microreactor setup combines 1-isopropyl-5-amino-1H-pyrazole and 4-(chloromethyl)-1,3-dimethyl-1H-pyrazole in a 1:1 molar ratio, with triethylamine as a base. Residence times of 30 minutes at 100°C achieve 88% conversion, outperforming batch reactors by 15%.

Benefits of Flow Chemistry

  • Enhanced Heat Transfer: Minimizes thermal degradation.
  • Reproducibility: Reduced batch-to-batch variability.

Comparative Evaluation of Methods

Method Yield (%) Purity (%) Scalability Cost ($/kg)
Nucleophilic Substitution 82 98.5 High 120
Reductive Amination 78 97.2 Moderate 180
Continuous Flow 88 99.1 Very High 95

Nucleophilic substitution and continuous flow methods are optimal for industrial applications due to cost and scalability. Reductive amination is preferable for lab-scale synthesis requiring mild conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and various substituted pyrazole compounds .

Scientific Research Applications

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Functional Properties

Property Target Compound N,1,3-Trimethyl-1H-pyrazol-5-amine (15) N-[(1-Ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-... (C₁₅H₂₅N₅)
Molecular Formula Likely C₁₂H₂₀N₆* C₆H₁₁N₃ C₁₅H₂₅N₅
Molecular Weight ~260 g/mol (estimated) 125.17 g/mol 275.39 g/mol
Substituents 1,3-Dimethyl, isopropyl 1,3-Dimethyl, N-methyl Ethyl, isopropyl, 4-methyl
Synthetic Complexity High (bispyrazole synthesis) Moderate (mono-pyrazole) High (asymmetric substitution)
Lipophilicity High (isopropyl group) Moderate (methyl groups) High (branched alkyl chains)

*Estimated based on structural analogs.

Functional Group Impact

  • Isopropyl Group : Increases steric hindrance and lipophilicity relative to smaller substituents (e.g., methyl in compound 15), which may affect solubility and membrane permeability .
  • Pyrazole Rings: The dual aromatic systems could enable π-π stacking interactions, a feature absent in mono-pyrazole analogs like compound 15 .

Pharmacological Considerations

The isopropyl group’s hydrophobicity may enhance bioavailability compared to polar analogs like compound 14 .

Research Tools and Methodologies

Crystallographic software (e.g., SHELX, ORTEP) and synthesis protocols described in the evidence are critical for structural elucidation and property optimization . For instance, SHELXL’s refinement capabilities could resolve the target compound’s anisotropic displacement parameters, while ORTEP’s graphical interface aids in visualizing steric effects .

Biological Activity

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, noted for its diverse biological activities, including potential anticancer and antimicrobial properties. This article delves into the compound's biological activity, supported by data tables, case studies, and research findings.

Molecular Details:

  • Chemical Formula: C14H24ClN5
  • Molecular Weight: 297.83 g/mol
  • CAS Number: 1856100-08-7

The biological activity of this compound involves its interaction with various molecular targets. It is hypothesized to modulate enzyme activity and receptor binding, influencing cellular processes such as proliferation and apoptosis.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can reduce mTORC1 activity and enhance autophagy in cancer cells. This mechanism is crucial as it can lead to the selective targeting of tumor cells under metabolic stress.

Case Study:
A study involving pyrazole derivatives demonstrated that compounds with structural similarities to this compound exhibited submicromolar antiproliferative activity against MIA PaCa-2 pancreatic cancer cells, indicating potential for therapeutic application in oncology .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies have shown promising results against various pathogens.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundPathogen TestedMIC (μg/mL)MBC (μg/mL)
4aStaphylococcus aureus0.220.25
5aE. coli0.300.35
7bPseudomonas aeruginosa0.250.30

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies highlight that modifications in the pyrazole ring significantly influence biological activity. For example, substituents at specific positions can enhance potency against cancer cells or pathogens.

Table 2: Structure–Activity Relationship of Pyrazole Derivatives

Compound StructureActivity TypeIC50 (μM)
Compound AAnticancer49.85
Compound BAntimicrobial<50

These SAR insights are pivotal for guiding future synthetic efforts to optimize efficacy and selectivity .

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